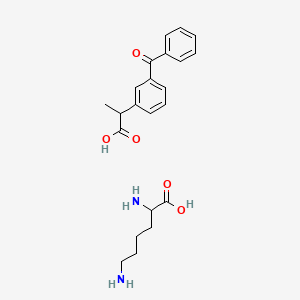
Lysyl-ketoprofen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysyl-ketoprofen, also known as this compound, is a useful research compound. Its molecular formula is C22H28N2O5 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Lysyl-ketoprofen exhibits enhanced gastrointestinal and renal tolerability compared to traditional ketoprofen. Studies indicate that the lysine salt form improves solubility and absorption, leading to a more favorable safety profile. The following table summarizes key pharmacological characteristics:
| Property | Ketoprofen (Standard) | This compound (KLS) |
|---|---|---|
| Gastrointestinal Tolerability | Lower | Higher |
| Renal Tolerability | Lower | Higher |
| Solubility | Moderate | High |
| Absorption Rate | Slower | Faster |
Pain Management
This compound has demonstrated significant efficacy in managing postoperative pain. A study involving children undergoing minor surgery found that it was more effective than paracetamol, providing quicker onset and longer duration of analgesic effects (8 hours) without adverse effects .
Anti-inflammatory Effects
The compound is effective in treating various inflammatory conditions. A clinical trial assessed a 15% topical foam formulation of this compound for articular traumas, reporting significant reductions in pain scores compared to placebo after seven days of treatment .
Treatment of Gastric Mucosa Injuries
Research highlights the potential of this compound in treating injuries to the gastric mucosa, which is particularly relevant for patients at risk of NSAID-induced gastrointestinal damage .
Topical Formulations
A study evaluated a new gel-spray formulation containing 15% this compound, showing superior percutaneous permeation compared to conventional formulations . This suggests enhanced efficacy for localized pain relief.
Pediatric Use
In pediatric patients, this compound has been shown to effectively manage pain associated with upper respiratory infections, providing both analgesic and antipyretic effects with a favorable safety profile .
Emerging Research Areas
Recent studies have explored the use of this compound in treating conditions such as nonalcoholic fatty liver disease and human lymphedema, indicating its broad therapeutic potential beyond traditional applications .
Eigenschaften
IUPAC Name |
2-(3-benzoylphenyl)propanoic acid;2,6-diaminohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3.C6H14N2O2/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIORVCHBUEWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













